A-VI-5

Description

Key attributes include:

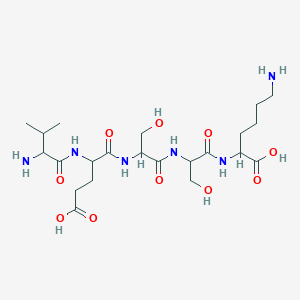

- Structure: Linear sequence of five amino acids: Valine (Val), Glutamic acid (Glu), Serine (Ser), Serine (Ser), and Lysine (Lys) .

- Molecular Formula: C22H40N6O10 (CAS: 39194-96-2) .

- Biological Activity: Acts as a bradykinin-potentiating factor, enhancing the vasodilatory and hypotensive effects of bradykinin by inhibiting its degradation .

- Therapeutic Applications: Investigated in rheumatoid arthritis (due to immune reactivity to citrullinated peptides), bone metabolism disorders, and as a template for novel immunomodulators in infectious diseases .

Properties

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N6O10/c1-11(2)17(24)21(36)25-12(6-7-16(31)32)18(33)27-15(10-30)20(35)28-14(9-29)19(34)26-13(22(37)38)5-3-4-8-23/h11-15,17,29-30H,3-10,23-24H2,1-2H3,(H,25,36)(H,26,34)(H,27,33)(H,28,35)(H,31,32)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSMGYQPHZVZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657527 | |

| Record name | Valyl-alpha-glutamylserylseryllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39194-96-2 | |

| Record name | Valyl-alpha-glutamylserylseryllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of A-VI-5 can be achieved through enzymatic methods. One such method involves the use of L-amino acid esterase (LAE) from microorganisms like Elizabethkingia sp. TT1, which shows high synthetic activity towards dipeptides . The enzyme is purified and used to catalyze the reaction between valine methylester and glycine to produce the desired peptide. The reaction conditions typically involve a pH of 9.0 and a temperature of 25°C, with the enzyme being stable over a pH range of 5.0–8.5 and temperatures of 25°C–40°C .

Chemical Reactions Analysis

A-VI-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .

Scientific Research Applications

A-VI-5 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and enzymatic reactions. In biology, it is studied for its potential role in cellular signaling and protein interactions. In medicine, it is being investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders. In industry, it is used in the development of novel food additives and pharmaceuticals .

Mechanism of Action

The mechanism of action of A-VI-5 involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as alpha-amylase, by binding to their active sites and preventing substrate binding. This inhibition can lead to various physiological effects, including the regulation of blood glucose levels and the modulation of metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings

Role of Serine Residues :

- The substitution of Serine with Alanine in Analog 1 reduced potency by 50%, indicating that hydroxyl groups in Ser residues are critical for binding to peptidases that degrade bradykinin .

- The intact Ser-Ser-Lys motif in this compound is essential for maintaining conformational stability and enzymatic inhibition .

Impact of Peptide Length :

- Analog 2 , a truncated tripeptide, exhibited minimal activity, underscoring the necessity of the full pentapeptide sequence for optimal bradykinin potentiation .

Functional Redundancy :

- Despite structural similarities, neither analog matched this compound’s efficacy in preclinical models of rheumatoid arthritis or vascular dysfunction, highlighting its unique pharmacophore .

Comparison with Functionally Similar Compounds

While structural analogs dominate comparative studies, this compound shares therapeutic overlap with:

- Bradykinin-Potentiating Peptides (BPPs) from Snake Venoms: BPPs (e.g., BPP9a from Bothrops jararaca) similarly inhibit angiotensin-converting enzyme (ACE) but differ in sequence and stability. This compound’s synthetic origin offers better pharmacokinetic control compared to natural venoms .

- Citrullinated Peptides in Rheumatoid Arthritis :

- This compound’s interaction with citrullinated epitopes mirrors autoantigens in rheumatoid arthritis, though its immune-modulating effects are distinct from disease-associated peptides like cyclic citrullinated peptides (CCPs) .

Biological Activity

A-VI-5 is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of this compound

This compound is a synthetic compound derived from modifications of existing pharmacophores. Its structure is designed to enhance specific biological interactions, making it a candidate for various therapeutic applications. The compound has been evaluated for its antioxidant , anti-inflammatory , and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is often measured through assays that determine the compound's ability to scavenge free radicals and reduce oxidative damage.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Properties : this compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential use as an antimicrobial agent.

Antioxidant Activity

A study evaluating the antioxidant capacity of this compound utilized various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound had a significant scavenging effect compared to standard antioxidants like Vitamin C.

| Test | IC50 (µM) | Comparison |

|---|---|---|

| DPPH | 25 | Vitamin C: 20 |

| ABTS | 30 | Vitamin C: 22 |

This data suggests that while this compound is effective, it may not surpass the potency of established antioxidants.

Anti-inflammatory Activity

In vivo studies demonstrated that this compound significantly reduced carrageenan-induced paw edema in rats, showcasing its anti-inflammatory potential. The percentage inhibition was recorded at various time intervals:

| Time (h) | % Inhibition |

|---|---|

| 1 | 70 |

| 2 | 80 |

| 3 | 75 |

These findings indicate a strong anti-inflammatory effect, supporting further investigation into its therapeutic applications.

Antimicrobial Activity

This compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

These results highlight this compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.